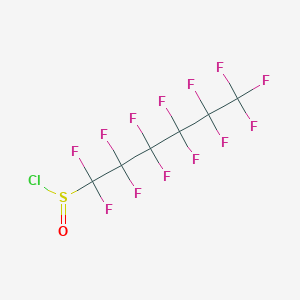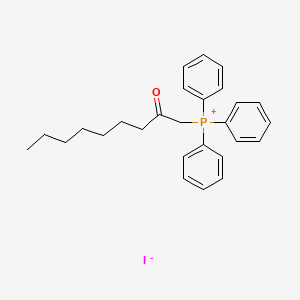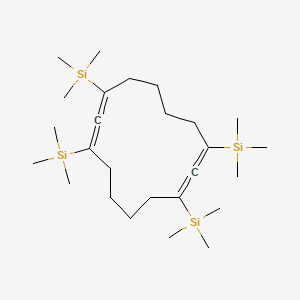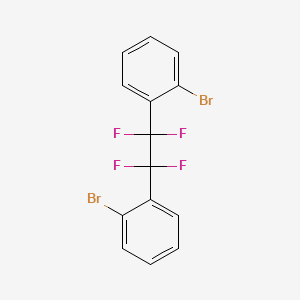
1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) is a complex organic compound that features both fluorine and bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) typically involves the following steps:
Starting Materials: The synthesis begins with 1,1,2,2-tetrafluoroethane and 2-bromobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the bromobenzene rings to the tetrafluoroethane backbone.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated and brominated compounds with biological molecules.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with other elements, while the bromine atoms can participate in various chemical reactions. These interactions can affect the compound’s reactivity and stability, making it useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2-Tetrafluoroethane: A related compound used primarily as a refrigerant.
1,1,2,2-Tetrafluoroethane: An isomer with different properties and applications.
1,1,1,2-Tetrachloro-2,2-difluoroethane: Another similar compound with distinct chemical properties.
Uniqueness
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) is unique due to the presence of both fluorine and bromine atoms, which impart specific reactivity and stability characteristics. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions.
Eigenschaften
CAS-Nummer |
61547-73-7 |
|---|---|
Molekularformel |
C14H8Br2F4 |
Molekulargewicht |
412.01 g/mol |
IUPAC-Name |
1-bromo-2-[2-(2-bromophenyl)-1,1,2,2-tetrafluoroethyl]benzene |
InChI |
InChI=1S/C14H8Br2F4/c15-11-7-3-1-5-9(11)13(17,18)14(19,20)10-6-2-4-8-12(10)16/h1-8H |
InChI-Schlüssel |
VHVVCHAHLRFHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)(F)F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


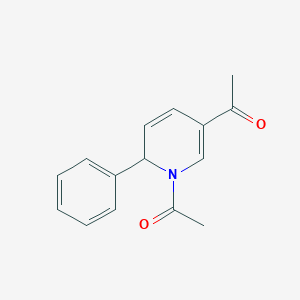

![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide](/img/structure/B14583063.png)
![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
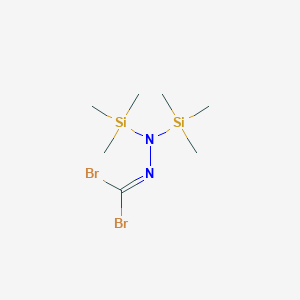
![[5-(But-3-yn-1-yl)furan-2-yl]methanol](/img/structure/B14583074.png)
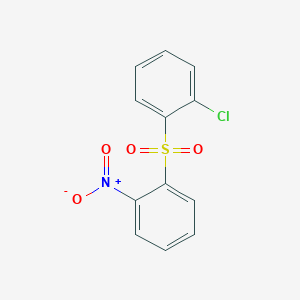
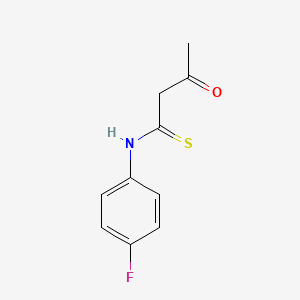
![N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine](/img/structure/B14583091.png)


